molecular formula C25H25N3O4S B11421728 N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11421728
M. Wt: 463.6 g/mol
InChI Key: JBCOBQVVKPTXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with a methoxyphenyl group and a cyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, using a suitable methoxyphenyl halide and a base.

    Cyclohexyl Substitution: The final step involves the acylation of the intermediate compound with cyclohexylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, bases, and acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.

Scientific Research Applications

N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the development of new chemical products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be compared with other similar compounds, such as:

These compounds share a similar benzothieno pyrimidine core but differ in the nature of their substituents. The uniqueness of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H25N3O4S/c1-32-18-13-11-17(12-14-18)28-24(30)23-22(19-9-5-6-10-20(19)33-23)27(25(28)31)15-21(29)26-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,26,29)

InChI Key

JBCOBQVVKPTXMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.